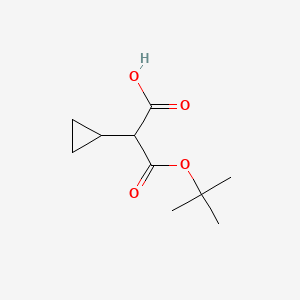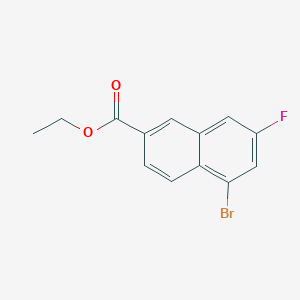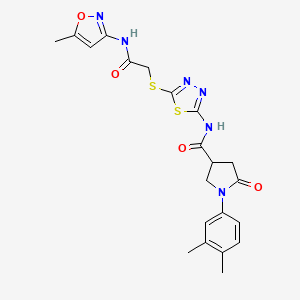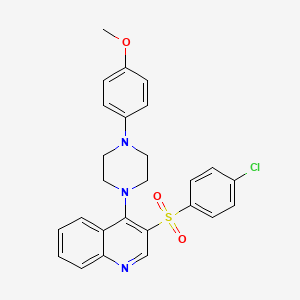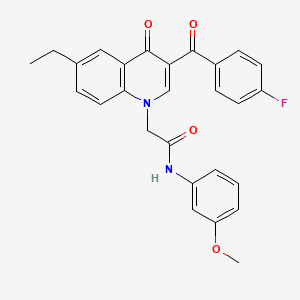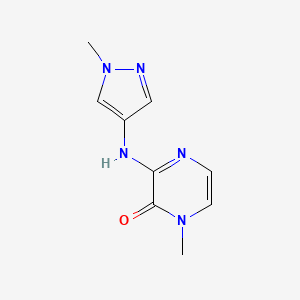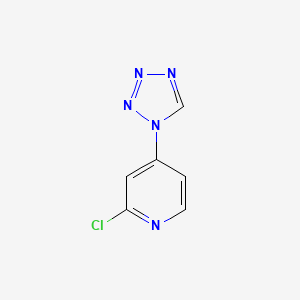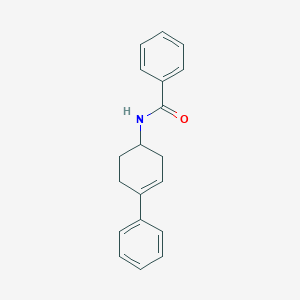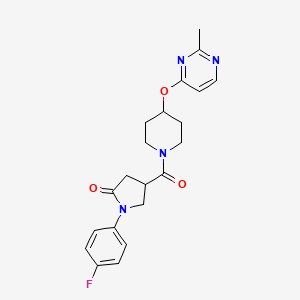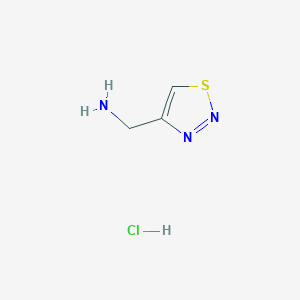
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide is a useful research compound. Its molecular formula is C16H14Cl3NO2 and its molecular weight is 358.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Mesoporous Nitrogen-doped Carbon
Mesoporous nitrogen-doped carbon derived from ionic liquids, including compounds structurally similar to N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide, has been identified as a highly active, cost-effective, and selective metal-free catalyst for the electrochemical synthesis of hydrogen peroxide. This application is significant for developing safe, sustainable, and economical methods for hydrogen peroxide production in flow-reactor-based systems (Fellinger et al., 2012).
Environmental Monitoring and Herbicide Detection
Research has developed a highly selective and sensitive method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantitating chlorophenoxy acids, compounds similar to this compound. These toxic compounds are used as selective herbicides in agriculture, and their trace levels need to be determined in ground and drinking water. This advancement is crucial for environmental monitoring and the analysis of herbicide residues (Wintersteiger et al., 1999).
Photocatalytic Degradation Studies
Studies have explored the visible-light-induced degradation of phenolic compounds, including structures akin to this compound, in aqueous suspensions of pure titanium dioxide (TiO2). This research demonstrates that compounds like 4-chlorophenol can be degraded under visible light, leading to chloride and CO2 generation. This process, mediated by surface complexation between phenolic compounds and TiO2, is significant for environmental remediation and the development of water purification technologies (Kim & Choi, 2005).
Adsorption and Removal of Environmental Hormones
Graphene oxide has been studied as an effective adsorbent for removing chlorophenol-based environmental hormones, which are carcinogenic and toxic. The adsorption mechanism and dynamic behaviors of chlorophenols onto graphene oxide were investigated, providing insights into improving adsorption capacity and affinity. This research is pivotal for advancing the removal of harmful environmental hormones from ecosystems (Wei et al., 2019).
Soil Microbial Communities Response
The impact of herbicides, such as 2,4-dichlorophenoxyacetic acid butyl ester (similar in use to this compound), on soil microbial communities has been examined. Such studies contribute to understanding the ecological effects of herbicide application on microbial population dynamics and community structure in agricultural soils, informing sustainable agricultural practices (Zhang et al., 2010).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO2/c17-11-3-6-13(7-4-11)20-16(21)2-1-9-22-15-8-5-12(18)10-14(15)19/h3-8,10H,1-2,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGPTPQSYDTTPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
